molecular formula C18H21NO4S B280930 3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid

3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid

Cat. No. B280930
M. Wt: 347.4 g/mol
InChI Key: YIRKRCJUJNHYAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid, also known as PTAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTAP is a sulfonamide-based compound that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid is not fully understood. However, it has been suggested that 3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid has been found to have various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. 3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid has also been found to have analgesic properties, which may be due to its ability to inhibit the activity of COX-2.

Advantages and Limitations for Lab Experiments

3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid has also been found to have low toxicity, making it a safe compound to work with. However, 3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in some experiments. Additionally, the mechanism of action of 3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid is not fully understood, which may make it difficult to interpret the results of some experiments.

Future Directions

There are several future directions for the study of 3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid. One potential direction is the development of new drugs based on 3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid for the treatment of pain and inflammation. Another potential direction is the study of the mechanism of action of 3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid, which may provide insights into the development of new drugs for the treatment of inflammatory diseases. Additionally, the study of the biochemical and physiological effects of 3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid may lead to the discovery of new therapeutic targets for the treatment of various diseases.

Synthesis Methods

3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid can be synthesized using different methods. One of the most common methods is the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with L-phenylalanine in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid and purified using chromatography techniques.

Scientific Research Applications

3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid has been extensively studied for its potential applications in various fields. One of the most significant applications of 3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid is in the field of medicinal chemistry. 3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.

properties

Molecular Formula

C18H21NO4S

Molecular Weight

347.4 g/mol

IUPAC Name

3-phenyl-3-[(2,4,5-trimethylphenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C18H21NO4S/c1-12-9-14(3)17(10-13(12)2)24(22,23)19-16(11-18(20)21)15-7-5-4-6-8-15/h4-10,16,19H,11H2,1-3H3,(H,20,21)

InChI Key

YIRKRCJUJNHYAP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC(CC(=O)O)C2=CC=CC=C2)C

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC(CC(=O)O)C2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.